Dithiazanine iodide

Übersicht

Beschreibung

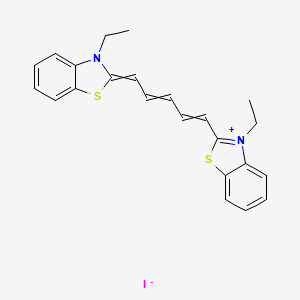

Dithiazanine iodide is a chemical compound that belongs to the group of polymethine dyes . It is used as a veterinary anthelmintic for dogs . It is a highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .

Molecular Structure Analysis

The molecular formula of this compound is C23H23IN2S2 . The molecular weight is 518.48 g/mol . The structure includes two benzothiazole rings connected by a polymethine bridge .

Chemical Reactions Analysis

This compound is an amine and organosulfide . Organosulfides are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .

Physical And Chemical Properties Analysis

This compound appears as green, needle-like crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

Wissenschaftliche Forschungsanwendungen

Polyanthelmintic Action : Dithiazanine iodide was effective in treating nematode infections prevalent in Guatemala such as Ascaris, Trichuris, Uncinaria, and Strongyloides. It also showed 80% effectiveness against Hymenolepis nana, a common cestode in Guatemala. However, its effects on Taenia saginata and Hymenolepis diminuta were not satisfactory. This highlights its polyvermicidal action, allowing treatment of single or multiple infections in ambulatory patients (Aguilar, 1959).

Effect on Trichinella Spiralis in Mice : this compound was effective against Trichinella spiralis in mice but only if administered soon after infection. The effectiveness decreased significantly when administered later, showing its time-sensitive efficacy (Ivey & DeFeo, 1963).

Fatalities and Side Effects : There have been reported fatalities following therapy for trichuriasis with this compound. Despite its widespread use since 1958, gastrointestinal symptoms and other adverse effects have been observed, indicating the need for cautious application (Abadie & Samuels, 1965).

Broad-Spectrum Intestinal Anthelmintic Activity : The drug has demonstrated broad-spectrum therapeutic results against trichuriasis, strongyloidiasis, ascariasis, and enterobiasis, although it has moderate activity against Necator americanus. It's particularly valuable for treating trichuriasis and strongyloidiasis (Swartzwelder et al., 1961).

Effect on Mental Patients with Worm Infections : Dithiazanine was effective against Trichuris trichiura in mental patients but showed little effect on hookworm infections. Its effectiveness did not markedly improve with repeated dosages over an extended period, indicating a potential reduction in efficacy with continued use (Jeffery et al., 1962).

Chemotherapy in Clonorchiasis : An experimental study on rabbits with Clonorchiasis showed that this compound had a wormicidal effect, although high doses caused apparent side effects and intoxication signs (Kang et al., 1965).

Anthelmintic Effect on Swine Lungworms : this compound had a therapeutic effect on swine lungworm infections, a significant challenge in veterinary medicine. This expands its potential use to animal health (Akusawa & Shimizu, 1968).

Wirkmechanismus

Target of Action

It is believed that this chemical interferes with cells’ absorption of glucose , which is essential to obtain energy through cell respiration .

Mode of Action

It is believed to interfere with the absorption of glucose in cells , disrupting energy production and leading to cell death .

Biochemical Pathways

It has been shown to suppress mitochondrial function , which could lead to a decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Result of Action

Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma in-vitro and in-vivo, producing a marked increase in survival . This is believed to be due to its disruption of mitochondrial processes .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it decomposes at 478.4 °F (248.0 °C) . Additionally, when heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

Safety and Hazards

Dithiazanine iodide is highly toxic by mouth . It is poisonous if swallowed, or if dust is inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dithiazanine Iodide has been shown to suppress mitochondrial function, which strongly inhibits the growth of pancreatic ductal adenocarcinoma in vitro and in vivo . It preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .

Cellular Effects

In vitro, this compound has been shown to have a profound effect on cellular ATP, with a marked >90% decrease observed . This suggests that this compound has a significant impact on cellular metabolism, particularly in energy production.

Molecular Mechanism

The molecular mechanism of this compound appears to involve disruption of mitochondrial processes . It reduces the protein expression of electron transport chain complexes I, II, III, and IV . This disruption of the electron transport chain could explain the observed decrease in cellular ATP .

Metabolic Pathways

This compound appears to interact with the metabolic pathways associated with the mitochondria, given its inhibitory effect on the electron transport chain

Subcellular Localization

This compound has been shown to preferentially localize to the mitochondria . This suggests that it may be directed to this specific organelle, possibly due to specific targeting signals or post-translational modifications.

Eigenschaften

IUPAC Name |

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDKWZEUULFPX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

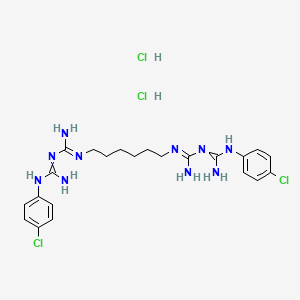

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)

![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)